molecular formula C22H8BrIO2 B13799354 Bromoiododibenzo[def,mno]chrysene-6,12-dione CAS No. 85136-69-2

Bromoiododibenzo[def,mno]chrysene-6,12-dione

Cat. No.: B13799354
CAS No.: 85136-69-2
M. Wt: 511.1 g/mol
InChI Key: YLMARNQPFPYOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromoiododibenzo[def,mno]chrysene-6,12-dione is a complex organic compound with the molecular formula C22H8BrIO2 and a molecular weight of 511.106 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a dibenzochrysene core, making it a unique polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromoiododibenzo[def,mno]chrysene-6,12-dione typically involves multi-step organic reactions. One common method includes the bromination and iodination of dibenzochrysene derivatives under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bromoiododibenzo[def,mno]chrysene-6,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bromoiododibenzo[def,mno]chrysene-6,12-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of bromoiododibenzo[def,mno]chrysene-6,12-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. The presence of bromine and iodine atoms enhances its reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromoiododibenzo[def,mno]chrysene-6,12-dione is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

85136-69-2

Molecular Formula

C22H8BrIO2

Molecular Weight

511.1 g/mol

IUPAC Name

6-bromo-5-iodohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3,5,7,9,13,15,17(21),18-decaene-12,22-dione

InChI

InChI=1S/C22H8BrIO2/c23-14-8-10-5-7-12-18-16(10)19(20(14)24)22(26)13-6-4-9-2-1-3-11(21(12)25)15(9)17(13)18/h1-8H

InChI Key

YLMARNQPFPYOGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=C5C(=CC(=C6I)Br)C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.